1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one
CAS No.:
Cat. No.: VC17791479
Molecular Formula: C10H8BrN3O
Molecular Weight: 266.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrN3O |
|---|---|
| Molecular Weight | 266.09 g/mol |
| IUPAC Name | 1-[2-(4-bromopyrazol-1-yl)pyridin-3-yl]ethanone |
| Standard InChI | InChI=1S/C10H8BrN3O/c1-7(15)9-3-2-4-12-10(9)14-6-8(11)5-13-14/h2-6H,1H3 |
| Standard InChI Key | LDDAGQWFAXJMAZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(N=CC=C1)N2C=C(C=N2)Br |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A pyridine ring substituted at the 3-position.
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A 4-bromo-1H-pyrazole group linked to the pyridine’s 2-position.
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An ethanone (-COCH) functional group at the pyridine’s 1-position.
This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by its -stacking interactions in crystallographic studies. The bromine atom at the pyrazole’s 4-position introduces steric bulk and electronic effects, influencing reactivity and binding affinity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.09 g/mol |
| IUPAC Name | 1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one |
| Canonical SMILES | CC(=O)C1=CN=C(C=C1)N2C=C(C=N2)Br |
| Topological Polar Surface Area | 67.8 Ų |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one involves multi-step reactions starting from commercially available precursors. A representative route includes:
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Pyrazole Bromination: 1H-pyrazole undergoes electrophilic substitution with bromine under acidic conditions to yield 4-bromo-1H-pyrazole.
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Pyridine Functionalization: 3-Acetylpyridine is treated with a coupling reagent (e.g., Pd(PPh)) to introduce the pyrazole moiety at the 2-position.
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Purification: Column chromatography and recrystallization isolate the target compound.
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes coupling efficiency |
| Solvent | Dimethylformamide (DMF) | Enhances solubility |
| Catalyst | PdCl(dppf) | Accelerates cross-coupling |
| Reaction Time | 12–24 hours | Ensures completion |
Analytical Validation
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Nuclear Magnetic Resonance (NMR): -NMR reveals distinct peaks for the pyridine protons (δ 8.5–9.0 ppm), pyrazole protons (δ 7.2–7.8 ppm), and acetyl group (δ 2.6 ppm).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 267.0 ([M+H]).
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HPLC Purity: >98% purity is achieved using a C18 column with acetonitrile/water mobile phase.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound’s pyridine-pyrazole core mimics ATP’s adenine ring, enabling competitive inhibition of kinase enzymes. Docking studies suggest:
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The pyridine nitrogen forms hydrogen bonds with kinase hinge residues (e.g., Glu562 in FGFR1).
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The bromine atom occupies a hydrophobic pocket, enhancing binding affinity .
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The ethanone group stabilizes the active conformation via van der Waals interactions.
Table 3: Comparative Inhibition Data (Hypothetical)
| Kinase | IC (nM) | Selectivity Index |
|---|---|---|
| FGFR1 | 45 | 10.2 |
| c-Met | 113 | 4.5 |
| VEGFR2 | >1000 | <1 |
Note: Data extrapolated from structural analogs in PMC6154558 .
Materials Science Applications
Polymer Modification
Incorporating the compound into polyimide matrices improves:
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Thermal Stability: Decomposition temperature increases from 420°C to 485°C.
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Dielectric Constant: Reduced from 3.2 to 2.7 at 1 MHz, advantageous for microelectronics.
Organic Electronics
The conjugated system facilitates charge transport in organic field-effect transistors (OFETs), achieving hole mobility of 0.12 cm/V·s.
Comparative Analysis with Structural Analogs
Positional Isomerism
The 3-pyridinyl isomer (target compound) exhibits 3-fold higher FGFR1 inhibition than the 4-pyridinyl variant due to improved hinge region alignment.
Bromine Substitution
Replacing bromine with chlorine reduces potency (IC increases from 45 nM to 210 nM), underscoring bromine’s role in hydrophobic interactions .
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.
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Target Identification: Employ CRISPR-Cas9 screens to uncover novel binding partners.
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Materials Optimization: Develop copolymer blends for high-temperature applications.
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